molecular formula C16H16F2N6O3S B3566412 7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3566412
M. Wt: 410.4 g/mol
InChI Key: BRTBCASCOCXHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of many studies . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .


Chemical Reactions Analysis

The chemistry and applications of the [1,2,4]triazolo[1,5-a]pyrimidines have continued and even accelerated over the decades . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .

Mechanism of Action

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Properties

IUPAC Name

7-(difluoromethyl)-N-[4-(ethylsulfamoyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O3S/c1-3-19-28(26,27)11-6-4-10(5-7-11)21-15(25)14-22-16-20-9(2)8-12(13(17)18)24(16)23-14/h4-8,13,19H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBCASCOCXHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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